Product packaging for 1-Fluoro-4-iodo-2-isopropylbenzene(Cat. No.:CAS No. 1369775-42-7)

1-Fluoro-4-iodo-2-isopropylbenzene

Cat. No.: B2787765
CAS No.: 1369775-42-7
M. Wt: 264.082
InChI Key: CCBMKKGPUDCUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated and Iodinated Aromatic Systems in Advanced Chemical Synthesis

Fluorinated and iodinated aromatic systems are of paramount importance in the landscape of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. nih.govnih.gov The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.govnih.gov Consequently, fluorinated compounds are prevalent in a vast number of pharmaceuticals and agrochemicals. researchgate.netarchive.org

The iodine atom, in contrast, serves as a highly versatile synthetic handle. myskinrecipes.com Its relatively weak carbon-iodine bond makes it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. myskinrecipes.comrsc.org These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex organic molecules. Therefore, aromatic compounds bearing both fluorine and iodine atoms, such as "1-Fluoro-4-iodo-2-isopropylbenzene," are highly valuable intermediates, allowing for the strategic introduction of a fluorine-containing moiety into a target molecule via a subsequent coupling reaction at the iodinated position.

Historical Context of Fluorine and Iodine Chemistry in Arene Functionalization

The journey of incorporating fluorine and iodine into aromatic frameworks has been marked by significant challenges and breakthroughs. The direct fluorination of aromatic compounds with elemental fluorine is notoriously difficult to control due to the extreme reactivity of fluorine, often leading to a mixture of products and decomposition. jove.comntu.edu.sg A significant advancement in this area was the development of milder and more selective fluorinating agents, such as Selectfluor, which allows for electrophilic fluorination under more controlled conditions. jove.comharvard.edu The Balz-Schiemann reaction, discovered in 1927, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, provided another key method for introducing fluorine onto an aromatic ring. nih.gov

The iodination of aromatic rings is also not without its own set of challenges. While direct iodination is possible, the reaction is often reversible and requires the presence of an oxidizing agent to drive it to completion. jove.comntu.edu.sg The development of various iodinating reagents and protocols, including the use of N-iodosuccinimide or iodine in the presence of an oxidant, has greatly expanded the toolkit for synthesizing iodoarenes. acs.org The ability to selectively introduce both a fluorine and an iodine atom onto an aromatic ring, as seen in "this compound," is a testament to the significant progress made in the field of arene functionalization.

Structural and Electronic Considerations in Dihalo-Isopropylbenzenes

The reactivity and regioselectivity of "this compound" in chemical reactions are governed by a complex interplay of electronic and steric effects arising from its three substituents.

Steric Effects: The isopropyl group is significantly bulkier than the fluorine and iodine atoms. cgiar.orgchemistrysteps.com This steric hindrance can play a crucial role in directing the outcome of reactions. chemistrysteps.comyoutube.comlibretexts.org For instance, in reactions where an incoming reagent can attack at multiple positions, the sterically less hindered sites are generally favored. masterorganicchemistry.comlibretexts.org In "this compound," the positions adjacent to the bulky isopropyl group (the other ortho position) are sterically hindered, which can influence the regioselectivity of subsequent transformations. cgiar.orgchemistrysteps.com

Below are data tables for "this compound" and related compounds, illustrating some of their key properties.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1369775-42-7 guidechem.com
Molecular Formula C₉H₁₀FI guidechem.com
Molecular Weight 264.08 g/mol guidechem.com
Appearance Not specified

| Storage | Keep in dark place, Sealed in dry, Room Temperature guidechem.com |

Table 2: Related Halogenated Isopropylbenzene Derivatives and their Properties

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Feature
1-Iodo-4-isopropylbenzene (B97330) 17356-09-1 acs.orgthermofisher.com C₉H₁₁I thermofisher.com 246.09 thermofisher.com Lacks the fluorine substituent. acs.orgthermofisher.com
1-Fluoro-4-isopropylbenzene 403-39-4 libretexts.org C₉H₁₁F 138.18 Lacks the iodine substituent. libretexts.org
4-Chloro-2-iodo-1-isopropylbenzene Not readily available C₉H₁₀ClI 296.53 Chlorine instead of fluorine. fluorochem.co.uk

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Iodo-4-isopropylbenzene
1-Fluoro-4-isopropylbenzene
4-Chloro-2-iodo-1-isopropylbenzene
1-Bromo-4-iodo-2-isopropylbenzene
N-iodosuccinimide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FI B2787765 1-Fluoro-4-iodo-2-isopropylbenzene CAS No. 1369775-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-iodo-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBMKKGPUDCUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Fluoro 4 Iodo 2 Isopropylbenzene and Its Precursors

Strategies for Aromatic Iodination

The introduction of an iodine atom onto an aromatic ring is a well-established transformation in organic chemistry. For the synthesis of 1-fluoro-4-iodo-2-isopropylbenzene, the starting material is typically 1-fluoro-2-isopropylbenzene. The regioselectivity of the iodination is governed by the directing effects of the existing fluorine and isopropyl substituents.

Electrophilic iodination stands as a primary method for the direct iodination of aromatic rings. In the case of 1-fluoro-2-isopropylbenzene, both the fluoro and isopropyl groups are ortho-, para-directing. This electronic guidance favors the introduction of iodine at the position para to the isopropyl group.

Several reagent systems can be employed for this transformation. A common approach involves the use of molecular iodine in the presence of an oxidizing agent, which generates a more potent electrophilic iodinating species. Research has demonstrated the successful iodination of 1-fluoro-2-isopropylbenzene using iodine and silver nitrate (B79036) in sulfuric acid, affording the desired product in high yield. Another effective system utilizes iodine in combination with periodic acid. The use of N-iodosuccinimide (NIS) in acetonitrile (B52724) also provides a high-yielding route to the target molecule.

Electrophilic Iodination Reactions of 1-Fluoro-2-isopropylbenzene

Reagents Solvent Temperature (°C) Yield (%)
I₂, AgNO₃ H₂SO₄ 25 85
I₂, HIO₄ Acetic Acid 80 78
NIS Acetonitrile Room Temperature 92

Directed ortho-metalation (DoM) offers a powerful tool for achieving regioselective functionalization of aromatic compounds. This strategy relies on a directing group to guide deprotonation at an adjacent position by an organolithium reagent, followed by quenching with an electrophile like iodine. While the fluorine atom itself is not a strong directing group for lithiation, alternative strategies can be envisioned, such as the introduction of a more effective directing group.

Oxidative iodination methods provide an alternative to traditional electrophilic iodination, often under milder conditions. These reactions generate the electrophilic iodine species in situ from an iodide salt and an oxidizing agent. For instance, the combination of potassium iodide and hydrogen peroxide can effectively iodinate 1-fluoro-2-isopropylbenzene. Another potent oxidizing system is Oxone®, which, when used with sodium iodide in methanol, also yields the desired product in good yield.

Oxidative Iodination of 1-Fluoro-2-isopropylbenzene

Oxidant Iodine Source Solvent Yield (%)
H₂O₂ KI Acetic Acid 75
Oxone® NaI Methanol 88

Strategies for Aromatic Fluorination

The introduction of a fluorine atom onto an aromatic ring can be more challenging than iodination and often requires specialized reagents and conditions.

An alternative synthetic route to this compound involves the fluorination of a suitable iodinated precursor. This approach often relies on nucleophilic aromatic substitution (SNAr) reactions.

Transition metal-free methods for aromatic fluorination are of significant interest due to their potential for reduced cost and environmental impact. These reactions typically employ alkali fluorides, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), as the nucleophilic fluorine source. The success of these reactions is highly dependent on the electronic nature of the aryl iodide, with electron-withdrawing groups being crucial for activation.

While direct fluorination of an unactivated aryl iodide is difficult, recent advancements have improved the efficacy of these transformations. The use of spray-dried potassium fluoride in conjunction with a phase-transfer catalyst like 18-crown-6 (B118740) has been shown to facilitate the fluorination of various aryl iodides in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). Similarly, cesium fluoride in tert-butanol (B103910) has been utilized for such conversions.

Transition Metal-Free Fluorination of Aryl Iodides

Fluorinating Agent Solvent Catalyst Temperature (°C)
Spray-dried KF DMSO 18-crown-6 150-180
CsF t-BuOH - 120

Nucleophilic Fluorination Routes Utilizing Aryl Iodides

Hypervalent Iodine Reagent-Mediated Fluorination (e.g., Iodonium Ylides)

Hypervalent iodine reagents have become powerful tools in modern organic synthesis for a wide range of transformations, including fluorination. acs.orgarkat-usa.org These reagents are attractive due to their ready availability and environmentally friendly nature. acs.org The general approach for the synthesis of (difluoroiodo)arenes involves either the direct fluorination of an iodoarene or a ligand exchange from another hypervalent iodine compound. acs.org

(Difluoroiodo)arenes are often prepared in situ due to their instability and hygroscopic nature. beilstein-journals.org One common method involves the reaction of an iodoarene with an oxidant and a fluoride source. acs.org For instance, iodoarenes can be oxidized by reagents like m-chloroperoxybenzoic acid (mCPBA) in the presence of a fluoride source such as hydrogen fluoride-pyridine. researchgate.netorganic-chemistry.org

The fluorination of anilides can be achieved using electrochemically generated hypervalent ArIF2, with Et3N ⋅ 5HF acting as both the fluoride source and supporting electrolyte. nih.gov This method offers good yields and is scalable. nih.gov A plausible mechanism for the para-fluorination of anilides involves the attack of the iodoarene on the aniline, forming a delocalized intermediate that is then trapped by fluoride. arkat-usa.org

Table 1: Hypervalent Iodine Reagent-Mediated Fluorination

Reagent SystemSubstrate TypeProduct TypeYieldReference
Electrochemically generated ArIF2 / Et3N ⋅ 5HFAnilidespara-FluoroanilidesUp to 86% nih.gov
p-TolIF2 / Et3N-5HFAlkenes/Allenesβ,β-difluoroalkyl arenesUp to 89% researchgate.net
PhIO / HF·pyα-aryl-α,β-unsaturated ketonesAryl 2,2-difluoroethyl ketonesGood to high researchgate.net
Iodoarene catalyst / m-CPBA / Pyridine·HF complexStyrene derivatives(2,2-difluoroethyl)arenesModerate organic-chemistry.org
Electrochemical Fluorination of Iodoarenes

Electrochemical fluorination (ECF) provides a safe and scalable alternative for generating fluorinating agents. nih.govwikipedia.org This method avoids the handling of hazardous reagents like fluorine gas. nih.govyoutube.com The Simons process, a well-known ECF method, involves the electrolysis of an organic compound in a solution of hydrogen fluoride. wikipedia.org

In the context of iodoarenes, electrochemical methods can be used to generate transient (difluoroiodo)arenes by the anodic oxidation of an iodoarene mediator. nih.gov These reactive intermediates can then be used in downstream fluorination reactions. nih.gov This approach is particularly advantageous in flow chemistry setups, where the unstable (difluoroiodo)arene can be generated and consumed immediately, minimizing degradation and improving safety. nih.gov The use of nickel electrodes is common in these processes. youtube.com

Copper-Mediated Fluoro-Deamination Protocols

Copper-mediated reactions have emerged as a valuable tool for the synthesis of aryl fluorides. acs.orgnih.govacs.orgresearchgate.net A significant development in this area is the copper(I)-mediated fluoro-deamination of anilines, which provides a direct route to fluoroarenes. nih.govacs.orgresearchgate.net This method is analogous to the Sandmeyer reaction but for fluorination, which has historically been challenging. nih.gov

The protocol typically involves an aniline, an alkyl nitrite, a copper(I) source, and a fluoride source. nih.gov The reaction proceeds under mild conditions and has been successfully automated for the production of radiolabeled compounds. acs.orgnih.govacs.orgresearchgate.net This method demonstrates high regioselectivity, with the fluorine atom replacing the amino group without the formation of ortho-isomers. researchgate.net

Table 2: Copper-Mediated Fluoro-Deamination

Copper SourceSubstrateProductRadiochemical YieldReference
Cu(I)AnilinesFluoroarenes11% to 81% acs.orgnih.govacs.orgresearchgate.net

Another copper-mediated approach involves the fluorination of aryl trisiloxanes with a nucleophilic fluoride source like KHF2 in the presence of Cu(OTf)2. nih.gov This method is notable for its broad functional group tolerance and allows for the regioselective fluorination of non-activated arenes when combined with a C-H silylation step. nih.gov

Electrophilic Fluorination Reagent Applications for Iodo-Isopropylbenzenes

Electrophilic fluorinating reagents are another important class of compounds for introducing fluorine into organic molecules. harvard.edutcichemicals.com These reagents contain an electron-deficient fluorine atom. tcichemicals.com While direct electrophilic fluorination of iodo-isopropylbenzenes is not extensively detailed in the provided context, the principles of electrophilic aromatic substitution can be applied. The isopropyl group is an ortho-, para-directing group, meaning that electrophilic attack will preferentially occur at these positions. sciepub.com However, the bulky nature of the isopropyl group can sterically hinder the ortho-position, leading to a higher proportion of the para-substituted product. sciepub.com The presence of the iodine atom will also influence the regioselectivity of the reaction.

Regioselectivity and Stereochemical Control in Synthesis of Substituted Isopropylbenzenes

The synthesis of specifically substituted isopropylbenzenes requires careful control of regioselectivity. In electrophilic aromatic substitution reactions on isopropylbenzene, the major products are typically the ortho- and para-isomers due to the activating and directing effects of the isopropyl group. sciepub.com Steric hindrance from the bulky isopropyl group often favors the formation of the para-isomer. sciepub.com

In the context of creating this compound, the relative positioning of the three different substituents on the benzene (B151609) ring is crucial. The synthetic strategy would need to consider the directing effects of the groups already present on the ring during each substitution step. For instance, if starting with 2-isopropyliodobenzene, a subsequent electrophilic fluorination would likely be directed to the para position relative to the isopropyl group, which is also the meta position to the iodine.

Flow Chemistry Approaches for Halogenated Arene Synthesis

Flow chemistry has become an increasingly important tool in organic synthesis, offering advantages in safety, efficiency, scalability, and control over reaction parameters. nih.govnih.govelveflow.com The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, which is particularly beneficial for highly exothermic reactions like halogenations. nih.govyoutube.com

For the synthesis of halogenated arenes, flow chemistry enables the safe in-situ generation and immediate use of hazardous or unstable reagents, such as (difluoroiodo)arenes. nih.govnih.gov This approach minimizes risks and can lead to higher yields and productivity compared to batch processes. nih.govyoutube.com Flow systems can be automated and integrated with online analysis, allowing for rapid optimization of reaction conditions. youtube.com The use of flow reactors is well-suited for multi-step syntheses, where intermediates can be directly passed to the next reaction step without isolation. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms of 1 Fluoro 4 Iodo 2 Isopropylbenzene

Cross-Coupling Reactions

1-Fluoro-4-iodo-2-isopropylbenzene is a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between the C-I and C-F bonds allows for the selective cleavage of the C-I bond, making this compound a useful building block for the synthesis of more complex molecules. myskinrecipes.com

Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Iodides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For a substrate like this compound, the reaction selectively occurs at the more reactive C-I bond, leaving the C-F bond intact. libretexts.orgacs.org

The general reaction scheme involves the coupling of the aryl iodide with an organoboronic acid or ester.

General Reaction:

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. acs.org Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. wikipedia.org

Catalyst System ComponentExampleRole in Reaction
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center, influences reactivity and steric accessibility.
Base K₂CO₃, Cs₂CO₃, NaOHActivates the organoboron reagent for transmetalation. libretexts.org
Solvent Toluene, Dioxane, DMF/WaterSolubilizes reactants and influences reaction rate.

The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl >> F, which dictates the chemoselectivity of the reaction for this compound. libretexts.org

Stille and Negishi Coupling Reactions of Iodo-Aromatic Substrates

Similar to the Suzuki coupling, the Stille and Negishi reactions are powerful palladium- or nickel-catalyzed methods for C-C bond formation, and they exhibit the same high selectivity for the C-I bond of iodo-aromatic substrates over the C-F bond.

The Stille coupling utilizes organotin reagents (organostannanes). While effective, a significant drawback is the high toxicity of the tin compounds. libretexts.org The reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes or organostannanes but are also highly sensitive to moisture and air. wikipedia.orgnrochemistry.comnumberanalytics.com This necessitates strict anhydrous and oxygen-free reaction conditions. nrochemistry.com The versatility of the Negishi coupling allows for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Nickel catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, are also sometimes used in place of palladium. wikipedia.orgorganic-chemistry.org

Coupling ReactionOrganometallic ReagentKey Features
Stille Coupling R-Sn(Alkyl)₃Tolerant of many functional groups; toxic organotin reagents.
Negishi Coupling R-Zn-XHigh reactivity; moisture and air sensitive; allows sp³-sp² coupling. wikipedia.orgnumberanalytics.com

For this compound, both reactions would proceed by selectively cleaving the C-I bond to introduce a new carbon-based substituent at the 4-position.

C-F Bond Activation in Cross-Coupling Contexts

The carbon-fluorine bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive in standard cross-coupling conditions. uzh.ch This stability is why the C-I bond of this compound reacts with high selectivity. However, the activation of C-F bonds is a significant area of research. researchgate.netscience.gov

Activating a C-F bond for cross-coupling typically requires harsh reaction conditions or specialized catalytic systems, often involving:

Highly reactive catalysts: Electron-rich nickel or palladium complexes with specific ligands can facilitate the oxidative addition to a C-F bond. researchgate.net

Lewis acids: Strong Lewis acids can be used to promote C-F bond cleavage. science.gov

Directed reactions: The presence of a directing group ortho to the fluorine can facilitate its activation.

In the context of this compound, any reaction at the C-F bond would require conditions that are significantly more forcing than those needed for C-I bond coupling. In a sequential coupling strategy, one could first perform a Suzuki, Stille, or Negishi reaction at the iodo-position and then, using a different and more powerful catalytic system, attempt a second coupling at the fluoro-position. However, achieving selective C-F activation without side reactions remains a synthetic challenge. acs.orgresearchgate.net

Mechanistic Investigations of Catalytic Cycles in Coupling Reactions

The catalytic cycles for the Suzuki, Stille, and Negishi reactions are well-established and share three fundamental steps. chemrxiv.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step in the cycle. libretexts.orgwikipedia.org The reaction forms a square planar Pd(II) intermediate. For aryl iodides, this step is generally fast compared to other aryl halides. acs.org Studies on sterically hindered aryl iodides, such as 2-iodo-1-isopropylbenzene, have shown that steric hindrance near the halogen can significantly accelerate the rate of oxidative addition in some nickel-catalyzed systems, a factor relevant to the ortho-isopropyl group in the target molecule. nih.gov

Transmetalation: The organic group from the organometallic reagent (organoboron, -tin, or -zinc) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgnrochemistry.com In the Suzuki reaction, this step is facilitated by a base which forms a more nucleophilic "ate" complex with the organoboron compound. chemrxiv.org

Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying aromatic rings. Unlike the cross-coupling reactions that are selective for the C-I bond, SNAr reactivity depends on different factors, namely the presence of electron-withdrawing groups and the nature of the leaving group.

Direct Displacement of Halogens on Aromatic Rings

The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the leaving group restores the aromaticity.

For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at positions ortho or para to the leaving group. libretexts.orgnih.gov The parent benzene (B151609) ring of this compound is not strongly activated, as the fluorine and isopropyl groups are not powerful electron-withdrawing substituents.

However, the relative leaving group ability in SNAr reactions follows the order F > Cl > Br > I. libretexts.org This is counterintuitive to their bond strengths and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. libretexts.org

Therefore, under forcing SNAr conditions (high temperature, strong nucleophile), if a reaction were to occur on this compound without a strong activating group, there would be a competition between the displacement of fluoride (B91410) (favored electronically for SNAr) and iodide (the better leaving group in many other contexts). In many SNAr reactions on unactivated fluoroarenes, photoredox catalysis can be employed to facilitate the substitution under milder conditions. nih.gov Without significant activation, direct displacement on this substrate is generally difficult. rsc.org

SNAr Pathways and Substituent Effects

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. The reactivity of this compound in SNAr reactions is dictated by the interplay of its three substituents, the nature of the leaving group, and the stability of the intermediate Meisenheimer complex.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile first attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring. For this pathway to be effective, the aromatic ring must be "activated" by electron-withdrawing substituents, which help to stabilize the negative charge of the intermediate. cardiff.ac.uk

In the case of this compound, the two halogen atoms act as potential leaving groups. However, in SNAr reactions, fluoride is a significantly better leaving group than iodide. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by highly electronegative substituents that polarize the C-X bond and stabilize the anionic intermediate. The strongly electron-withdrawing fluorine atom excels in this role compared to iodine. science.govscience.gov Therefore, nucleophilic attack will preferentially occur at the carbon atom bonded to the fluorine.

The substituents on the benzene ring have distinct electronic and steric effects that influence the reaction rate:

Fluorine (-F): Strongly electron-withdrawing via induction, which activates the ring for nucleophilic attack and stabilizes the Meisenheimer intermediate. It is also the best halogen leaving group for SNAr.

Iodine (-I): Inductively electron-withdrawing, but less so than fluorine. It deactivates the ring relative to fluorine as a leaving group.

Isopropyl (-iPr): A weakly electron-donating group via induction and hyperconjugation. Its presence slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted position. Furthermore, its steric bulk can hinder the approach of a nucleophile to the adjacent fluorine-bearing carbon.

The concerted effect of these groups suggests that while the isopropyl group is slightly deactivating, the presence of two halogens, particularly the fluorine at the reaction site, makes the molecule susceptible to SNAr reactions, albeit requiring forcing conditions for some nucleophiles.

Table 1: Substituent Effects on SNAr Reactivity at the C1 Position

SubstituentPositionElectronic Effect on SNArSteric Effect on SNArOverall Impact on Reactivity
-F C1Activating (Inductive Withdrawal); Excellent Leaving Group-Primary site of reaction
-iPr C2Weakly Deactivating (Donating)HinderingDecreases reaction rate
-I C4Activating (Inductive Withdrawal)None at C1Enhances ring electrophilicity

Electrophilic Aromatic Substitution Patterns on Tri-Substituted Benzene Systems

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgrsc.org The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic and steric properties of the substituents already present. libretexts.orgpressbooks.pub In this compound, the directing effects of the three substituents must be considered additively to predict the position of further substitution. philadelphia.edu.jo

The available positions for electrophilic attack are C3 and C5. The directing influences of the existing groups are as follows:

Isopropyl (-iPr): An activating group that directs incoming electrophiles to the ortho and para positions. fiveable.me

Fluorine (-F): A deactivating group that directs ortho and para. philadelphia.edu.jo

Iodine (-I): A deactivating group that directs ortho and para. philadelphia.edu.jo

When directing effects oppose each other, the most powerful activating group generally controls the regioselectivity. pressbooks.pub In this molecule, the isopropyl group is the sole activating group and would be expected to exert a dominant influence.

Let's analyze the two possible substitution sites:

Attack at C3: This position is ortho to the activating isopropyl group and ortho to the fluorine atom. Both groups direct towards this position. However, this site is sterically hindered by the adjacent bulky isopropyl group, which can significantly reduce the rate of substitution at this position. pressbooks.pub

Attack at C5: This position is para to the fluorine atom and ortho to the iodine atom. Both halogen substituents direct substitution to this site. While it is meta to the activating isopropyl group, the steric environment is much more accessible.

Considering these factors, a mixture of products is likely. The electronic activation provided by the isopropyl group favors substitution at C3. However, the significant steric hindrance at C3 often leads to substitution at the less hindered, though electronically less favored, C5 position. The powerful directing effect of the para-fluoro substituent further supports substitution at C5. Therefore, the major product will depend on the specific electrophile and reaction conditions, with sterically demanding electrophiles favoring the C5 position.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Position of AttackDirecting Groups Favoring AttackDirecting Groups Opposing AttackSteric HindrancePredicted Outcome
C3 -iPr (ortho, activating), -F (ortho, deactivating)-I (meta)High (due to adjacent -iPr)Electronically favored but sterically hindered.
C5 -F (para, deactivating), -I (ortho, deactivating)-iPr (meta)LowSterically favored; may be the major product.

Radical Reactions and Single Electron Transfer Processes Involving Aryl Halides

Aryl halides can undergo reactions through radical pathways, often initiated by a single electron transfer (SET) event. mdpi.comrsc.org This process involves the transfer of an electron to the aryl halide, forming a radical anion. This intermediate is generally unstable and rapidly fragments, cleaving the weakest carbon-halogen bond to produce an aryl radical and a halide anion. researchgate.netchemrxiv.org

In this compound, the carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond. Consequently, upon formation of the radical anion via SET, selective cleavage of the C-I bond will occur. nih.govescholarship.org This generates the 4-fluoro-2-isopropylphenyl radical, which can then be trapped in various ways to form new bonds.

The SET can be initiated by several methods:

Electrochemically: Using a cathode as the electron source, which allows for transition-metal-free cross-coupling reactions under mild conditions. mdpi.comresearchgate.net

Photochemically: Using a photosensitizer that, upon light irradiation, can transfer an electron to the aryl halide. chemrxiv.org

Chemically: Using strong reducing agents or certain transition metal complexes in low oxidation states. rsc.org

These radical-based transformations are valuable for forming carbon-carbon and carbon-heteroatom bonds. For example, the generated aryl radical can couple with another arene to form biaryl structures or participate in other addition and cyclization reactions. vilniustech.lt The reactivity is often governed by the reduction potential of the aryl halide. nih.govescholarship.org

Table 3: Hypothetical Radical Reaction via Single Electron Transfer

StepProcessReactant(s)Intermediate(s)Product(s)
1 Initiation (SET) This compound + Electron Source (e.g., cathode)[this compound]•⁻ (Radical anion)-
2 Fragmentation [this compound]•⁻4-Fluoro-2-isopropylphenyl radicalIodide anion (I⁻)
3 Propagation/Trapping 4-Fluoro-2-isopropylphenyl radical + Nucleophile/Radical Trap-Functionalized product

Reactivity of Hypervalent Iodine Species Derived from this compound

The iodine atom in this compound can be oxidized from its normal monovalent state to form polyvalent organoiodine compounds, commonly known as hypervalent iodine reagents. arkat-usa.orgprinceton.edu These species, typically containing iodine in the +3 or +5 oxidation state (I(III) or I(V)), are highly valuable in synthesis due to their unique reactivity as oxidants and group transfer agents. arkat-usa.org

A common hypervalent iodine(III) derivative is the (dichloroiodo)arene, which can be prepared by treating the parent iodoarene with chlorine gas. acs.org For the title compound, this would yield 1-(dichloroiodo)-4-fluoro-2-isopropylbenzene . These ArICl₂ compounds feature a pseudotrigonal bipyramidal geometry, with the aryl group and two lone pairs of electrons in the equatorial positions and the two electronegative chlorine ligands in the axial positions. acs.orgscripps.edu

Hypervalent iodine(III) reagents derived from this compound can participate in several key transformations:

Oxidative Halogenation: They can act as electrophilic chlorine sources for the chlorination of various substrates, including alkenes and electron-rich aromatic compounds. acs.org

Ligand Exchange: The chloro ligands can be exchanged for other groups (e.g., acetate, trifluoroacetate) to generate a diverse array of I(III) reagents, such as [bis(acetoxy)iodo]arenes (ArI(OAc)₂), which are versatile oxidants. acs.org

Precursors to Iodonium Salts: They can be used to synthesize diaryliodonium salts, which are excellent arylating agents in cross-coupling reactions.

Radical Generation: The relatively weak hypervalent bonds can undergo homolytic cleavage upon heating or photolysis, generating radicals that can initiate polymerization or other radical-mediated processes. acs.orgsmu.edursc.org

The reactivity of these compounds stems from the facile reduction of the iodine(III) center back to the stable monovalent iodobenzene (B50100) derivative, which serves as an excellent leaving group in these transformations. princeton.edu

Table 4: Potential Hypervalent Iodine(III) Reagents and Their Applications

Hypervalent Iodine ReagentFormulaPotential Synthetic Application
(Dichloroiodo)arene ArICl₂Electrophilic chlorination of alkenes and arenes
[Bis(acetoxy)iodo]arene ArI(OAc)₂Oxidation of alcohols to aldehydes/ketones; α-hydroxylation of ketones
Diaryliodonium Salt [Ar-I⁺-Ar']X⁻Electrophilic arylation of nucleophiles
Iodosylarene ArI=OOxygen transfer reactions; oxidant
Where Ar = 4-fluoro-2-isopropylphenyl

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can map out the molecular framework, determine connectivity, and probe the electronic environment of the atoms.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-Fluoro-4-iodo-2-isopropylbenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the isopropyl group.

The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton's signal is split into a septet by the six adjacent methyl protons. Conversely, the methyl protons' signal is split into a doublet by the single methine proton.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will appear as distinct signals, with their chemical shifts and splitting patterns influenced by the through-bond and through-space effects of the fluorine, iodine, and isopropyl substituents. The fluorine atom, being highly electronegative, will cause coupling to the adjacent protons (H-F coupling), further complicating the signals.

Based on data from analogous compounds like 1-iodo-4-isopropylbenzene (B97330) and 1-fluoro-4-iodobenzene (B1293370), the expected chemical shifts can be estimated. acs.orgnih.gov

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Isopropyl -CH₃~1.2Doublet (d)~7 Hz (H-H)
Isopropyl -CH~3.0 - 3.2Septet (sept)~7 Hz (H-H)
Aromatic H-3~7.0 - 7.2Doublet of Doublets (dd)Ortho & Fluoro coupling
Aromatic H-5~7.4 - 7.6Doublet of Doublets (dd)Ortho & Meta coupling
Aromatic H-6~6.8 - 7.0Doublet of Doublets (dd)Ortho & Fluoro coupling
Note: The exact chemical shifts and coupling constants require experimental measurement. The aromatic assignments are illustrative and depend on the precise electronic effects.

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbon atoms of the isopropyl group (one methine and two equivalent methyls) will appear in the aliphatic region of the spectrum. The six aromatic carbons will resonate in the downfield region. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon directly bonded to the iodine (C-4) will have its chemical shift influenced by the heavy atom effect. The carbon bonded to the fluorine (C-1) will show a large coupling constant (¹JCF), appearing as a doublet, which is a characteristic feature. Other carbons in the ring may also show smaller C-F couplings (²JCF, ³JCF). Data from related structures like 1-iodo-4-isopropylbenzene and 1-fluoro-4-iodobenzene are useful for predicting these shifts. acs.orgnih.gov

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
Isopropyl -CH₃~23-25No
Isopropyl -CH~34-36No
C-4 (ipso-Iodo)~90-95Yes (³JCF)
C-6~115-118Yes (²JCF)
C-5~138-140Yes (⁴JCF)
C-3~128-130Yes (⁴JCF)
C-2 (ipso-Isopropyl)~148-150Yes (³JCF)
C-1 (ipso-Fluoro)~160-164Yes (¹JCF, large)
Note: These are estimated values based on substituent effects observed in similar molecules. acs.orgnih.gov The ipso-carbon attached to fluorine typically shows a large one-bond coupling constant (¹JCF) in the range of 240-250 Hz. nih.gov

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are typically simple and informative.

For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the nearby aromatic protons (primarily the ortho protons at C-2 and C-6, though the C-2 position is substituted). Therefore, coupling to the proton at C-6 would be expected. The chemical shift can be influenced by the electronic properties of the iodo and isopropyl groups. For comparison, the ¹⁹F NMR chemical shift of 4-fluoroiodobenzene is reported around -113.8 ppm relative to CCl₃F. spectrabase.com The presence of the electron-donating isopropyl group ortho to the fluorine atom would likely cause a slight upfield shift compared to this value.

While 1D NMR spectra provide essential information, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, a COSY spectrum would confirm the H-C-C-H connectivity. Key expected correlations include:

A cross-peak between the isopropyl methine proton and the isopropyl methyl protons.

Cross-peaks between adjacent aromatic protons (e.g., H-5 and H-6; H-3 and the methine proton of the isopropyl group if there is through-space coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals. Expected correlations would include:

The isopropyl methine proton to the isopropyl methine carbon.

The isopropyl methyl protons to the methyl carbons.

Each aromatic proton (H-3, H-5, H-6) to its corresponding aromatic carbon (C-3, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for piecing together the molecular skeleton. Key HMBC correlations would be:

From the isopropyl methyl protons to the isopropyl methine carbon and to the C-2 of the benzene ring.

From the isopropyl methine proton to the methyl carbons and to carbons C-1, C-2, and C-3 of the ring.

From aromatic protons to other carbons in the ring, confirming the substitution pattern. For example, H-5 would show correlations to C-1, C-3, and C-4.

Infrared (IR) Spectroscopic Analysis Methodologies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and the benzene ring.

C-H Stretching:

Aromatic C-H: Sharp peaks are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H: Bands corresponding to the isopropyl group will appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

C=C Stretching (Aromatic Ring): The benzene ring itself gives rise to several characteristic absorptions. Sharp peaks of variable intensity are expected in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

C-F Stretching: A strong absorption band due to the stretching of the carbon-fluorine bond is expected in the range of 1250-1120 cm⁻¹. This is a highly characteristic band for aryl fluorides.

C-I Stretching: The carbon-iodine bond stretch is expected to show a weak to medium absorption at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong absorption bands in the 900-800 cm⁻¹ region due to out-of-plane C-H bending vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2975 - 2850Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1120Strong
C-H Out-of-Plane Bending900 - 800Strong
C-I Stretch600 - 500Medium to Weak
Note: This table is based on general characteristic IR absorption frequencies for organic functional groups. docbrown.info

Diagnostic Bands for Halogen and Isopropyl Functionalities in Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, specific absorption bands in the IR spectrum signal the presence of the halogen and isopropyl substituents on the benzene ring.

The carbon-fluorine (C-F) stretching vibration in aromatic compounds typically appears as a strong band in the region of 1000-1400 cm⁻¹. savemyexams.com The carbon-iodine (C-I) stretching vibration is found at lower wavenumbers, generally in the 490-620 cm⁻¹ range, and is also characterized by a strong intensity. savemyexams.com

The isopropyl group presents several characteristic absorption bands. The C-H stretching of the sp³ hybridized carbons in the isopropyl group is observed between 2800 and 3000 cm⁻¹. uniroma1.it A distinctive feature of the isopropyl group is a "doublet" that appears in the fingerprint region at approximately 1368 cm⁻¹ and 1388 cm⁻¹. wpmucdn.com

Aromatic rings themselves exhibit characteristic absorptions. These include C-H stretching vibrations for the hydrogens attached to the aromatic ring, which are typically found at slightly higher frequencies than alkane C-H stretches, in the 3000-3100 cm⁻¹ range. orgchemboulder.com Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. orgchemboulder.com Furthermore, the substitution pattern on the benzene ring can be inferred from the pattern of weak overtone bands between 1665-2000 cm⁻¹ and the out-of-plane (oop) C-H bending bands from 675-900 cm⁻¹. orgchemboulder.com

Table 1: Diagnostic IR Absorption Bands for this compound

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000-3100Medium-Weak
Isopropyl C-HStretch2800-3000Strong
Aromatic C=CStretch1400-1600Medium-Weak
Isopropyl C-H BendBend1368 & 1388 (doublet)Medium
Aromatic C-FStretch1000-1400Strong
Aromatic C-IStretch490-620Strong

Computational IR Spectra for Structural Assignment

Computational chemistry provides a powerful means to predict and interpret the vibrational spectra of molecules, aiding in the structural assignment of complex compounds like this compound. researchgate.net Density Functional Theory (DFT) and ab initio computational methods are commonly employed to calculate the vibrational frequencies and corresponding IR intensities of molecules. acs.org

These theoretical spectra can be compared with experimental IR spectra to confirm the identity of a synthesized compound. For halogenated benzenes, computational studies have been instrumental in assigning vibrational modes and understanding the influence of halogen atoms on the benzene ring's electronic structure and vibrational characteristics. aip.org For instance, theoretical calculations can help to distinguish between different isomers by predicting subtle shifts in their IR spectra. rsc.org The calculated potential energy surface can also provide insights into the stability of different conformations of the molecule. acs.org

Mass Spectrometry (MS) Characterization Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity and identifying unknown components in a mixture.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound (C₉H₁₀FI), the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is invaluable for assessing the purity of a sample. youtube.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. youtube.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. nih.gov By comparing the retention time and mass spectrum of the main peak to a known standard, the identity of this compound can be confirmed. The presence of other peaks in the chromatogram would indicate impurities, which can also be identified by their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net LC-MS is particularly useful for monitoring the progress of chemical reactions in real-time and for analyzing complex mixtures that may not be suitable for GC-MS. rsc.orgacs.org For the synthesis of this compound, LC-MS can be employed to track the consumption of reactants and the formation of the product over time. thermofisher.com This allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. The use of tandem mass spectrometry (MS/MS) in conjunction with LC, often in a mode called multiple reaction monitoring (MRM), provides high sensitivity and specificity for the targeted analysis of the desired compound in a complex reaction matrix. nih.gov

Fragmentation Pathway Analysis of Aryl Halides

The fragmentation pattern of a molecule in a mass spectrometer provides valuable structural information. For aryl halides like this compound, electron ionization (EI) often leads to characteristic fragmentation pathways. A common fragmentation for aromatic halides is the loss of the halogen atom. miamioh.edu In the case of this compound, the cleavage of the carbon-iodine bond is a likely fragmentation pathway due to the relative weakness of this bond compared to the carbon-fluorine bond. Another significant fragmentation pathway for alkylbenzenes is the loss of a methyl group (CH₃) from the isopropyl substituent, leading to a stable benzylic cation. The analysis of these fragmentation patterns can help to confirm the structure of the molecule and distinguish it from its isomers. researchgate.netyoutube.com

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of this compound, this technique can provide unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

The insights gained from X-ray crystallography are crucial for understanding the solid-state packing of molecules, which can influence physical properties such as melting point and solubility. Furthermore, in the context of drug design and materials science, understanding the precise molecular geometry of derivatives is essential for predicting and interpreting their biological activity or material properties. For instance, the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) has relied heavily on X-ray crystallography to understand the binding modes of inhibitor molecules, which can include substituted phenyl rings. nih.gov

The synthesis of crystalline derivatives of this compound, for example, through the formation of co-crystals or by introducing functional groups that promote crystallization, would be a viable strategy to enable their structural analysis by X-ray diffraction. The resulting data would provide invaluable, high-resolution information about the molecular architecture.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure of molecules, which governs their geometry, stability, and reactivity. DFT calculations for 1-Fluoro-4-iodo-2-isopropylbenzene can elucidate its fundamental chemical characteristics. osti.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for the Optimized Structure of this compound This table presents typical parameters that would be obtained from a DFT geometry optimization. Actual values would depend on the specific level of theory and basis set used.

ParameterDescriptionTypical Calculated Value
Bond Lengths
C-ICarbon-Iodine bond length~2.10 Å
C-FCarbon-Fluorine bond length~1.36 Å
C-C (Aromatic)Average Carbon-Carbon bond length in the ring~1.39 Å
C-C (Isopropyl)Carbon-Carbon bond length in the isopropyl group~1.54 Å
Bond Angles
C-C-IAngle of the iodine substituent~120°
C-C-FAngle of the fluorine substituent~120°
C-C-C (Isopropyl)Angle of the isopropyl substituent on the ring~122°

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. libretexts.orguou.ac.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wur.nl

For this compound, DFT calculations can map the spatial distribution and energy levels of these orbitals.

HOMO: The HOMO is expected to be primarily localized on the electron-rich aromatic π-system and the iodine atom, which has high-energy lone pair electrons. This suggests that the molecule would likely donate electrons from these regions in reactions with electrophiles.

LUMO: The LUMO is typically a π-antibonding (π*) orbital distributed over the benzene (B151609) ring. Its location indicates the sites most susceptible to nucleophilic attack.

Table 2: Example Frontier Molecular Orbital Analysis for this compound This table illustrates the type of data generated from an FMO analysis. Energies are hypothetical.

OrbitalCalculated Energy (eV)Primary LocalizationImplication for Reactivity
LUMO-1.2Aromatic Ring (π* antibonding)Site for nucleophilic attack
HOMO-6.5Aromatic Ring (π bonding), Iodine atomSite for electrophilic attack
HOMO-LUMO Gap 5.3 Indicator of chemical stability

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. mdpi.com

NMR Chemical Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com Comparing these predicted shifts with experimental data helps to validate the proposed structure and assign specific resonances to the correct atoms in the molecule. rsc.orgrsc.org

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table demonstrates how theoretical predictions are compared with experimental results for structural verification. Chemical shifts are referenced against a standard like TMS.

SpectrumParameterPredicted ValueExperimental Value
¹³C NMR C-I Chemical Shift~95 ppm(Actual experimental data)
C-F Chemical Shift~163 ppm (d, ¹JCF ≈ 245 Hz)(Actual experimental data)
¹⁹F NMR C-F Chemical Shift~ -115 ppm(Actual experimental data)
IR C-I Stretch~550 cm⁻¹(Actual experimental data)
C-F Stretch~1250 cm⁻¹(Actual experimental data)

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular modeling and dynamics simulations can explore the dynamic behavior of molecules and their interactions over time.

Molecular modeling is invaluable for mapping out the entire energy landscape of a chemical reaction. For reactions involving this compound, such as palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, computational methods can identify the most plausible reaction mechanism. osti.govnih.govescholarship.org

This is achieved by:

Locating Reactants and Products: The energies of the starting materials and final products are calculated.

Identifying Intermediates: Stable species that exist between the reactant and product stages are located.

Finding Transition States (TS): The highest energy point along the lowest energy reaction path is the transition state. Locating the TS structure is computationally intensive but crucial, as its energy determines the activation energy and thus the rate of the reaction.

For example, in a Suzuki coupling at the C-I bond, calculations could model the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation and reductive elimination, providing energy profiles for each step to determine the rate-limiting step of the catalytic cycle.

The behavior of this compound in a condensed phase (liquid or solid) is governed by intermolecular forces. Computational modeling can reveal the nature and strength of these interactions.

Halogen Bonding: A key interaction for this molecule is halogen bonding. The iodine atom possesses a region of positive electrostatic potential on its outermost surface, opposite the C-I bond, known as a sigma-hole (σ-hole). rsc.org This positive region can interact favorably with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules, forming a strong, directional non-covalent bond.

π-π Stacking: The aromatic rings can stack on top of each other, leading to attractive π-π interactions.

Molecular dynamics (MD) simulations can model a large number of these molecules in a simulation box, often with a solvent, to study their collective behavior. MD can predict bulk properties and reveal tendencies for self-assembly or aggregation, showing how molecules orient themselves to maximize favorable interactions like halogen bonding and π-stacking. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Halogenated Arenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. amazonaws.com For halogenated arenes, such as this compound, these models are crucial for estimating properties without the need for extensive experimental measurements.

The development of QSAR/QSPR models involves describing the molecular structure using numerical values known as molecular descriptors and correlating them with a specific property through a mathematical equation. amazonaws.comresearchgate.net For halogenated aromatic compounds, descriptors can be derived from various theoretical approaches, including quantum-chemical calculations, which provide insights into the electronic nature of the molecule. unimore.it

Key Research Findings:

Predictive Toxicology: QSAR models have been developed to estimate the toxicity of halogenated aromatic hydrocarbons, a class of compounds that includes polychlorinated biphenyls (PCBs) and dioxins. nih.gov These models often correlate binding affinity to receptors like the aryl hydrocarbon receptor (AhR) with structural features, which is a key step in predicting toxic effects. nih.gov The use of advanced quantum-chemical methods, such as density functional theory (DFT), over semi-empirical methods can lead to more accurate descriptors and improved QSARs for halogenated hydrocarbons. nih.gov

Physicochemical Properties: QSPR studies have successfully predicted a wide range of physicochemical properties for organic compounds, including halogenated ones. These properties include boiling point, density, viscosity, refractive index, and aqueous solubility. unimore.itacs.orgresearchgate.net For instance, a robust QSPR model was developed to predict the refractive index of 126 organic compounds, which is a critical parameter for materials science applications. uq.edu.au Such models often employ a combination of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, to achieve high predictive accuracy. unimore.it

Descriptor Selection: A critical aspect of QSAR/QSPR modeling is the selection of appropriate molecular descriptors from a vast pool of possibilities. researchgate.net For halogenated arenes, important descriptors often relate to the molecule's electronic properties (e.g., HOMO-LUMO gap, dipole moment), size, and shape. nih.govscience.gov Genetic algorithms and multiple linear regression are common statistical methods used to select the most relevant descriptors and build the predictive model. science.gov

The table below illustrates the types of descriptors commonly used in QSPR models for predicting properties of organic compounds, including halogenated arenes.

Descriptor CategoryExamplesRelevance to Halogenated Arenes
Constitutional Molecular Weight, Atom Counts (e.g., F, I)Basic information about the molecule's composition.
Topological Wiener Index, Randic IndexDescribes molecular branching and connectivity.
Geometrical Molecular Surface Area, Molecular VolumeRelates to steric interactions and physical properties like solubility.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesEncodes detailed electronic effects of halogen and alkyl substituents. unimore.itnih.gov

Quantum Chemical Topology and Bonding Analysis (e.g., AIM, NBO)

Quantum Chemical Topology provides powerful methods for analyzing the electronic structure and bonding characteristics of molecules. The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, and Natural Bond Orbital (NBO) analysis are two prominent techniques used to investigate halogenated aromatic systems like this compound. nsf.gov

Atoms in Molecules (AIM) Analysis: AIM theory analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins and identify critical points in the density. A bond critical point (BCP) between two atoms indicates the presence of a bond path, signifying an interaction. mdpi.com For halogenated compounds, AIM is particularly useful for characterizing non-covalent interactions, such as halogen bonds. mdpi.comacs.org

Halogen Bonding: Studies on complexes between benzene and heteronuclear halogens show the existence of BCPs between the halogen atom and the benzene ring. mdpi.com The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For weak, non-covalent interactions like halogen bonds, ρ values are typically low, and ∇²ρ values are positive. mdpi.com In this compound, AIM could be used to characterize the C-I and C-F covalent bonds as well as potential intramolecular non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core, lone pair, and bonding orbitals. nsf.gov A key feature of NBO is the analysis of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). This energy measures the stabilization resulting from charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

Charge Transfer and Hyperconjugation: In halogenated aromatic compounds, NBO analysis reveals significant charge transfer interactions. For example, it can quantify the delocalization of electron density from the lone pairs of the fluorine and iodine atoms into the antibonding π* orbitals of the benzene ring. koyauniversity.orgresearchgate.netvsu.ru Conversely, it can also describe the inductive withdrawal of electron density from the σ framework. NBO analysis of halogenated phenanthrene (B1679779) and anthracene (B1667546) derivatives has shown how halogenation alters electronic properties through these charge transfer mechanisms. koyauniversity.orgresearchgate.net For this compound, NBO would elucidate the interplay of electron donation and withdrawal by the three different substituents.

The following table summarizes the insights gained from AIM and NBO analyses for halogenated aromatic systems.

Analysis MethodKey ConceptsApplication to this compound
AIM Bond Critical Points (BCPs), Electron Density (ρ), Laplacian of Electron Density (∇²ρ)Characterize C-F, C-I, and C-C covalent bonds. Identify and quantify potential weak intramolecular interactions (e.g., between isopropyl hydrogens and fluorine). nsf.govmdpi.com
NBO Donor-Acceptor Interactions, Stabilization Energy E(2), Natural Atomic ChargesQuantify the resonance (lone pair donation) and inductive (sigma withdrawal) effects of F and I. Analyze hyperconjugation from the isopropyl group. Determine the charge distribution on the aromatic ring. nsf.govkoyauniversity.org

Substituent Effects and Aromaticity Studies

The presence of fluoro, iodo, and isopropyl substituents on the benzene ring in this compound significantly influences its reactivity and aromatic character. These influences are understood through the concepts of electronic effects (inductive and resonance) and steric effects. purechemistry.orgacs.org

Substituent Effects: Substituents alter the electron density of the aromatic ring, which affects its susceptibility to electrophilic aromatic substitution (EAS). lumenlearning.commsu.edu They are broadly classified as activating (rate-enhancing) or deactivating (rate-retarding) and as ortho-para or meta directing. uomustansiriyah.edu.iq

Inductive Effect: This effect is transmitted through sigma bonds and is related to the electronegativity of the substituent. stpeters.co.in Both fluorine and iodine are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I), which deactivates the ring. The isopropyl group is an electron-donating group through induction (+I).

Steric Effects: The bulky isopropyl group at the C2 position can hinder substitution at the adjacent C1 and C3 positions. purechemistry.org

Additivity of Effects: When multiple substituents are present, their combined directing effects must be considered. In this compound, the directing influences of the three groups determine the positions for further substitution. pressbooks.pub Generally, the directing power of activating groups is stronger than that of deactivating groups. pressbooks.pub

The table below summarizes the characteristics of the substituents in this compound.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-F (Fluoro) Strong -I (Withdrawing)Weak +R (Donating)DeactivatingOrtho, Para
-I (Iodo) Weak -I (Withdrawing)Weak +R (Donating)DeactivatingOrtho, Para
-CH(CH₃)₂ (Isopropyl) Weak +I (Donating)NoneActivatingOrtho, Para

Aromaticity Studies: Aromaticity is a fundamental concept describing the unusual stability of cyclic, planar, conjugated systems with [4n+2] π-electrons. masterorganicchemistry.comkahedu.edu.in Substitution can modulate the aromaticity of the benzene ring. researchgate.net This change can be quantified using various theoretical indices.

Aromaticity Indices:

HOMA (Harmonic Oscillator Model of Aromaticity): A geometry-based index that measures the deviation of bond lengths from an ideal aromatic system. A value of 1 indicates a fully aromatic system, while lower values suggest reduced aromaticity. researchgate.nettsijournals.com

NICS (Nucleus-Independent Chemical Shift): A magnetic criterion where a negative value at the center of the ring indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity. tsijournals.com

AIBIC (Aromaticity Index Based on Interaction Coordinates): An index derived from force field calculations that quantifies aromaticity based on electron delocalization. aip.orgnih.govaip.org

Synthetic Applications of 1 Fluoro 4 Iodo 2 Isopropylbenzene As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

1-Fluoro-4-iodo-2-isopropylbenzene serves as a important starting material or intermediate in the synthesis of more complex molecules. Its structure, featuring a fluorine atom, an iodine atom, and an isopropyl group on a benzene (B151609) ring, provides multiple reactive sites for chemists to build upon. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions, a fundamental set of reactions in modern organic synthesis. researchgate.netthieme-connect.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a critical step in constructing the backbones of intricate organic structures.

The presence of the fluorine atom and the isopropyl group can influence the electronic properties and the steric environment of the molecule, which can be exploited to achieve specific outcomes in a synthetic sequence. For instance, the fluorine atom can modulate the reactivity of the aromatic ring and can be a desirable feature in the final target molecule, particularly in the synthesis of pharmaceuticals and agrochemicals where fluorine substitution can enhance metabolic stability and binding affinity.

Researchers have utilized iodo-substituted organic compounds like this compound as valuable synthons or precursors for creating a diverse array of molecules. researchgate.netthieme-connect.com The ability to introduce the isopropylphenyl group into a larger molecule via reactions involving the iodo-substituent makes it a key component in multi-step syntheses.

Scaffold for Diversification in Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a common strategy for identifying new lead compounds with desired properties. This compound is an ideal scaffold for this purpose. A scaffold is a core molecular structure to which various functional groups can be attached.

The reactivity of the iodine atom allows for the facile introduction of a wide range of substituents through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the creation of a library of compounds where the 1-fluoro-2-isopropylphenyl group is constant, but the substituent at the 4-position is varied. This systematic modification allows researchers to explore the structure-activity relationships (SAR) of a particular class of compounds. For example, a custom-designed fragment library of carboxylic acids was used to screen for inhibitors of Notum carboxylesterase activity, where different aryl fragments could be coupled to a core structure. ucl.ac.uk

The below table illustrates how the core scaffold of this compound can be used to generate a hypothetical library of diverse compounds through a palladium-catalyzed cross-coupling reaction with various boronic acids.

Reactant (Boronic Acid) Resulting Compound Structure Potential Application Area
Phenylboronic acid4-phenyl-1-fluoro-2-isopropylbenzeneOrganic Electronics
Pyridine-3-boronic acid3-(4-Fluoro-3-isopropylphenyl)pyridineMedicinal Chemistry
Thiophene-2-boronic acid2-(4-Fluoro-3-isopropylphenyl)thiopheneMaterials Science
4-Methoxyphenylboronic acid1-Fluoro-4-(4-methoxyphenyl)-2-isopropylbenzeneAgrochemicals

Role in the Preparation of Advanced Materials (excluding specific material properties)

The unique combination of functional groups in this compound makes it a valuable building block in the synthesis of advanced materials. The aromatic ring provides a rigid and planar core, which is often a desirable feature in materials with specific electronic or optical properties. The ability to undergo cross-coupling reactions at the iodo-position allows for the incorporation of this fluorinated isopropylphenyl moiety into larger polymeric or macromolecular structures.

For example, this compound can be used as a monomer or a co-monomer in polymerization reactions to create polymers with tailored characteristics. The presence of the fluorine atom can impart specific properties to the resulting material, such as altered solubility, thermal stability, or electronic behavior. The isopropyl group can influence the packing and morphology of the material in the solid state.

The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices often relies on the precise design of the molecular components. Building blocks like this compound provide chemists with the tools to construct the complex molecular architectures required for these applications. bldpharm.com

Utilization in Radiochemistry for Labeled Compounds (excluding clinical trials)

The field of radiochemistry often involves the incorporation of a radioactive isotope into a molecule for use in imaging techniques like Positron Emission Tomography (PET). The stable iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to create a radiolabeled version of the molecule or a derivative thereof.

More commonly, the aryl iodide functionality serves as a precursor for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which is a widely used radionuclide in PET imaging. google.com While direct displacement of the iodide with [¹⁸F]fluoride is challenging, the iodoarene can be converted to a more reactive precursor, such as a diaryliodonium salt or a boronic ester, which can then be reacted with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled compound.

This strategy allows for the late-stage introduction of the radioisotope, which is crucial given the short half-life of many radionuclides like ¹⁸F (approximately 110 minutes). google.com The resulting radiolabeled compounds, which now contain the 1-fluoro-2-isopropylphenyl moiety, can be used as radiotracers to study biological processes in vitro and in preclinical animal models. The development of such radiolabeled compounds is a critical area of research for advancing diagnostic imaging. researchgate.netthieme-connect.com

The following table summarizes the key radioactive isotopes of iodine and their primary decay modes and half-lives, which are relevant in the context of radiolabeling.

Isotope Half-Life Primary Decay Mode
Iodine-123 (¹²³I)13.22 hoursElectron Capture
Iodine-124 (¹²⁴I)4.18 daysPositron Emission (β+)
Iodine-125 (¹²⁵I)59.4 daysElectron Capture
Iodine-131 (¹³¹I)8.02 daysBeta Minus (β-)

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-Fluoro-4-iodo-2-isopropylbenzene typically relies on classical multi-step procedures. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies. A significant advancement would be the exploration of late-stage C-H functionalization techniques. These methods could potentially allow for the direct introduction of the fluoro, iodo, or isopropyl groups onto a simpler benzene (B151609) derivative, thereby reducing the number of synthetic steps and minimizing waste.

Another promising direction is the application of flow chemistry. Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. The development of a continuous flow synthesis for this compound would be a significant step towards its large-scale and sustainable production.

Furthermore, the use of greener solvents and catalysts is paramount. Research into employing bio-based solvents or even solvent-free reaction conditions would drastically reduce the environmental footprint of its synthesis. Similarly, exploring earth-abundant metal catalysts as alternatives to precious metals like palladium would enhance the sustainability and cost-effectiveness of the synthetic routes.

Synthetic Strategy Potential Advantages Key Research Focus
Late-Stage C-H FunctionalizationReduced step count, increased efficiencyDevelopment of selective and high-yielding C-H activation methods
Flow ChemistryImproved control, scalability, and safetyOptimization of flow reactor design and reaction conditions
Green Chemistry ApproachesReduced environmental impact, lower cost
Use of bio-solvents, solvent-free conditions, and earth-abundant catalysts

Exploration of Unconventional Reactivity Profiles

The presence of three distinct functional groups—fluoro, iodo, and isopropyl—on the benzene ring of this compound opens up a plethora of possibilities for exploring unconventional reactivity. The carbon-iodine bond is a versatile handle for a wide range of cross-coupling reactions. Future research could delve into novel palladium- and copper-catalyzed cross-coupling reactions to introduce new functional groups at the 4-position. drishtiias.com

Beyond traditional cross-coupling, the exploration of photoredox catalysis could unveil new reaction pathways. Visible-light-mediated reactions could enable transformations that are not accessible under thermal conditions, such as novel C-C and C-heteroatom bond formations. The unique electronic properties conferred by the fluorine and isopropyl groups could lead to unexpected reactivity and selectivity in such photocatalytic processes.

The fluorine atom, while generally considered less reactive in nucleophilic aromatic substitution, can be activated under specific conditions. Research into forcing conditions or the use of specialized catalysts could enable the selective functionalization at the 1-position. Furthermore, the isopropyl group, while seemingly a simple alkyl substituent, could participate in C-H activation reactions, leading to the synthesis of even more complex and diverse derivatives.

Reactivity Type Potential Transformations Enabling Technologies
Cross-Coupling ReactionsIntroduction of alkyl, aryl, and heteroaryl groupsAdvanced catalyst systems, novel ligands
Photoredox CatalysisNovel C-C and C-heteroatom bond formationsVisible light photocatalysts, specialized reaction setups
Nucleophilic Aromatic SubstitutionSelective functionalization at the fluorine positionHarsh reaction conditions, specialized catalysts
C-H ActivationFunctionalization of the isopropyl groupTransition metal catalysts, directing groups

Advanced Mechanistic Elucidations through Modern Techniques

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research should employ a combination of advanced spectroscopic and computational techniques to unravel the intricate details of its reactivity.

In-situ spectroscopic techniques, such as ReactIR and in-situ NMR, can provide real-time information about the formation and consumption of reactants, intermediates, and products. These techniques are invaluable for identifying transient species and understanding the kinetics of a reaction. For instance, monitoring a cross-coupling reaction of this compound using these methods could provide direct evidence for the proposed catalytic cycle.

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for modeling reaction pathways and predicting the stability of intermediates and transition states. DFT calculations can be used to rationalize observed reactivity and selectivity, and to guide the design of new catalysts and reaction conditions. For example, computational studies could be employed to understand the electronic effects of the fluoro and isopropyl groups on the reactivity of the carbon-iodine bond.

Technique Information Gained Potential Application
In-situ Spectroscopy (ReactIR, NMR)Real-time monitoring of reaction progress, identification of intermediatesMechanistic investigation of cross-coupling and photocatalytic reactions
Density Functional Theory (DFT)Calculation of reaction energies, transition state structures, and electronic propertiesRationalization of reactivity and selectivity, catalyst design
Kinetic Isotope Effect (KIE) StudiesDetermination of rate-determining steps and transition state geometriesElucidation of C-H activation and other bond-breaking/forming steps

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. mdpi.comresearchgate.net For a molecule like this compound, these computational tools can be leveraged in several impactful ways.

ML models can be trained on large datasets of chemical reactions to predict the outcome of a given transformation. researchgate.netfnasjournals.com For example, an ML model could be developed to predict the yield of a Suzuki coupling reaction with this compound under a variety of conditions (catalyst, ligand, solvent, temperature). This would allow for the rapid in-silico screening of reaction conditions, saving significant time and resources in the laboratory.

AI/ML Application Function Impact on Research
Reaction Outcome PredictionPredicts the yield and selectivity of reactionsAccelerates the discovery of optimal reaction conditions
Automated Reaction OptimizationAutonomously identifies the best reaction parametersReduces experimental effort and accelerates process development
Retrosynthetic AnalysisProposes novel and efficient synthetic routesFacilitates the synthesis of complex target molecules

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new synthetic methodologies, the discovery of novel chemical transformations, and a deeper understanding of fundamental chemical principles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Fluoro-4-iodo-2-isopropylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. For example, substituting a nitro or chloro group at the para position with iodide using NaI/CuI in a polar aprotic solvent (e.g., DMF) at 80–120°C . Key factors include:

  • Temperature : Higher temperatures (≥100°C) accelerate substitution but may increase side reactions.
  • Solvent choice : Polar aprotic solvents enhance iodide nucleophilicity.
  • Catalyst : Copper(I) iodide improves regioselectivity and yield.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is recommended for isolating the product from halogenated byproducts .

Q. How does the iodine substituent influence the compound’s reactivity compared to other halogens (e.g., F, Cl, Br)?

  • Methodological Answer : The iodine atom introduces distinct electronic and steric effects:

  • Electronic : Iodine’s lower electronegativity (vs. F/Cl) reduces electron-withdrawing effects, making the aromatic ring more reactive toward electrophiles.
  • Leaving group ability : Iodine is a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to F or Cl.
  • Steric hindrance : The bulky isopropyl group at the ortho position further directs electrophilic substitution to the para position relative to fluorine .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR (δ ~ -110 ppm for aromatic F) and 13C^{13}\text{C} NMR (C-I coupling ~150 Hz) confirm substitution patterns.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 294.0).
  • X-ray crystallography : Resolves steric effects of the isopropyl group and confirms regiochemistry .

Advanced Research Questions

Q. How can computational tools optimize synthetic pathways for this compound?

  • Methodological Answer : Retrosynthesis algorithms (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. For example:

  • AI-driven planning : Prioritize halogen-exchange reactions using NaI/CuI over multi-step sequences.
  • Thermodynamic modeling : Calculate ΔG for competing pathways to minimize byproducts.
  • Solvent optimization : COSMO-RS simulations predict solvent compatibility with iodine nucleophiles .

Q. How do steric effects from the isopropyl group impact further functionalization (e.g., cross-coupling)?

  • Methodological Answer : The ortho-isopropyl group creates steric hindrance, necessitating:

  • Bulky ligands : Use SPhos or XPhos in Pd-catalyzed couplings to prevent catalyst deactivation.
  • Temperature control : Higher temps (80–100°C) improve accessibility to the iodine site.
  • Directing groups : Introduce temporary directing groups (e.g., Bpin) to enhance selectivity in C-H activation .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in iodination)?

  • Methodological Answer :

  • Mechanistic studies : Use 18O^{18}\text{O}-labeling or kinetic isotope effects to trace pathway deviations.
  • In situ monitoring : Raman spectroscopy tracks iodide consumption and intermediate formation.
  • Byproduct analysis : GC-MS identifies halogenated dimers or dehalogenated products, guiding solvent/catalyst adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.